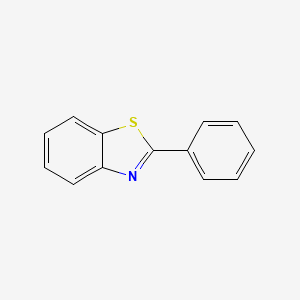

2-Phenylbenzothiazole

概要

説明

2-Phenylbenzothiazole is an organic compound that belongs to the benzothiazole family. It consists of a benzene ring fused to a thiazole ring with a phenyl group attached at the second position. This compound is known for its versatile applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One of the common methods for synthesizing this compound involves the condensation of 2-aminobenzenethiol with benzaldehyde.

Cyclization Reaction: Another method involves the cyclization of 2-aminothiophenol with a carbonyl compound, such as benzoyl chloride, in the presence of a base like sodium hydroxide.

Industrial Production Methods:

Continuous-Microflow Production: A novel method for the industrial production of this compound involves the use of immobilized enzyme catalysis and photocatalysis in a continuous-microflow system.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: It can be reduced to form corresponding amines and thiols.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines and thiols.

Substitution Products: Various substituted benzothiazoles.

科学的研究の応用

Antitumor Activity

2-Phenylbenzothiazole derivatives have demonstrated significant antitumor activities. Research indicates that these compounds can form adducts with the nucleophilic centers of deoxyribonucleic acid (DNA), leading to the destruction of tumor cells and inhibition of their proliferation. A theoretical study using density functional theory (DFT) highlighted that certain derivatives exhibit enhanced stability and reactivity, particularly in their interactions with DNA .

Key Findings:

- Electrophilic Centers: The atoms C4, C5, and C6 of the benzothiazole ring are identified as the most electrophilic, facilitating interactions with nucleophiles in biological systems.

- Reactivity: Fluorinated derivatives show improved stability, while derivatives such as 2-(4-aminophenyl)benzothiazoles are among the most reactive .

Anti-inflammatory Properties

Recent studies have identified this compound derivatives as potential inhibitors of human microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial for developing anti-inflammatory medications. One compound demonstrated an IC50 value of 0.72 µM, indicating potent inhibition of PGE2 biosynthesis while showing selectivity against cyclooxygenase enzymes .

Table: Inhibition Potency of Selected Derivatives

| Compound | IC50 (µM) | Selectivity Profile |

|---|---|---|

| Compound 21 | 0.72 | COX-1, COX-2, 5-LOX, FLAP |

| Other Derivatives | 0.72 - 3.40 | Variable selectivity |

Anticancer Complexes

The synthesis of organometallic complexes based on this compound has been explored for their enhanced biological activity. Studies show that these complexes exhibit antiproliferative activity significantly more potent than their free ligands, with effective cellular accumulation and induction of apoptosis in cancer cells .

Case Study: Organometallic Complexes

- Compounds Synthesized: Ruthenium(II) and osmium(II) complexes.

- Biological Activity: Demonstrated low micromolar range antiproliferative effects.

- Mechanism: Induction of apoptosis/necrosis through interaction with cellular biomolecules.

Neuroprotective Effects

Research has also investigated the neuroprotective potential of this compound derivatives in the context of Alzheimer's disease. Compounds designed to inhibit acetylcholinesterase showed promising results in preventing amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Neuroprotective Activity Table

| Compound | AChE Inhibition (IC50 µM) | Amyloid-beta Aggregation Inhibition (%) |

|---|---|---|

| Compound 14 | 0.06 | 27 |

| Compound 15 | 0.27 | 44.6 |

Structural Modifications and Biological Evaluation

The biological evaluation of various substituted derivatives has revealed that modifications significantly influence their activity profiles. For instance, hydroxylated derivatives exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-hydroxylated counterparts .

Summary of Biological Properties

| Modification Type | Activity Observed |

|---|---|

| Hydroxyl Group Addition | Increased cytotoxicity |

| Methoxy Substitution | Enhanced receptor binding activity |

| Amino Substituted Derivatives | Varied effects on estrogen receptor binding |

作用機序

The mechanism of action of 2-Phenylbenzothiazole involves its interaction with specific molecular targets and pathways:

類似化合物との比較

2-Phenylbenzoxazole: Similar in structure but contains an oxygen atom instead of sulfur.

2-Phenylbenzimidazole: Contains a nitrogen atom in place of sulfur.

2-Phenylquinoline: Features a quinoline ring instead of a thiazole ring.

Uniqueness:

生物活性

2-Phenylbenzothiazole (2-PBT) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 2-PBT, including its anticancer properties, mechanisms of action, and potential therapeutic applications. Data tables summarizing key findings from various studies are included, along with insights from case studies that highlight its efficacy.

Overview of this compound

2-PBT is a heterocyclic compound characterized by a benzothiazole core, which is known for its pharmacological significance. The structural framework of benzothiazoles allows for various substitutions that can enhance their biological activity. Research has indicated that derivatives of 2-PBT exhibit a range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis and Evaluation

A study conducted by Firoozpour et al. synthesized a series of this compound derivatives and evaluated their cytotoxicity against breast cancer cell lines (T47D) using the MTT assay. Among the derivatives tested, N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide demonstrated the highest cytotoxic activity with an IC50 value significantly lower than that of the reference drug etoposide .

Table 1: Cytotoxic Activity of 2-PBT Derivatives Against T47D Cell Line

| Compound Name | IC50 (µM) |

|---|---|

| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | 36.6 |

| Compound 2 (least active) | >100 |

The study concluded that modifications such as acetylation and the introduction of methoxy groups could enhance cytotoxicity, while bromine substitution reduced potency .

The mechanism by which 2-PBT exerts its anticancer effects involves inhibition of key signaling pathways. Research indicates that certain derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for cancer cell proliferation . Additionally, some compounds demonstrated estrogen receptor binding activity, suggesting potential applications in hormone-dependent cancers .

Case Studies

-

Case Study on Estrogen Receptor Binding

A series of amino-substituted 2-PBT derivatives were synthesized to evaluate their estrogen receptor binding affinity. The most active compound showed a binding affinity comparable to genistein, a well-known phytoestrogen . This suggests that 2-PBT could be explored as a therapeutic agent in estrogen-related cancers. -

Cytotoxicity in Various Cell Lines

Another study evaluated the cytotoxic effects of 2-PBT derivatives across different cancer cell lines, including ANN-1 and MCF-7. Results indicated selective toxicity towards transformed ANN-1 cells compared to normal fibroblasts (3T3), highlighting the potential for targeted cancer therapies .

Other Biological Activities

In addition to anticancer properties, 2-PBT has shown promise in other areas:

- Anti-inflammatory Activity : Certain derivatives have been reported to exhibit anti-inflammatory effects, contributing to their therapeutic potential in treating inflammatory diseases.

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens, further expanding its applicability in pharmacology .

特性

IUPAC Name |

2-phenyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHOUXSGHYZCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236946 | |

| Record name | 2-Phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey solid; [Acros Organics MSDS] | |

| Record name | 2-Phenylbenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000484 [mmHg] | |

| Record name | 2-Phenylbenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

883-93-2 | |

| Record name | 2-Phenylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO573G4BGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do structural modifications of 2-phenylbenzothiazole affect its antitumor activity?

A1: Studies have demonstrated that the position and nature of substituents on the this compound scaffold significantly influence its antitumor activity. For instance, introducing hydroxyl groups, particularly at the 4 and 6 positions of the benzothiazole ring, enhances cytotoxicity against various cancer cell lines, mimicking the structure and activity of the natural isoflavone genistein. [] Furthermore, incorporating fluorine atoms into the structure has been shown to improve antitumor efficacy both in vitro and in vivo. []

Q2: What is the influence of substituents on the fluorescence properties of this compound derivatives?

A2: Substituents can dramatically alter the fluorescence properties of this compound. Introducing electron-donating groups, like dimethylamino, at the 6-position can lead to solvatochromic fluorescence with high quantum yields. [] Conversely, incorporating electron-withdrawing groups, such as 2,2-dicyanoethenyl or (1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl, can shift the emission maximum to the near-infrared region. []

Q3: How does the presence of a triphenylamine (TPA) moiety impact the photophysical properties of this compound-based iridium complexes?

A3: Incorporating a TPA moiety onto the this compound ligand in iridium complexes can alter the excited-state absorption (ESA) bands, potentially influencing their reverse saturable absorption (RSA) properties. [] This modification can lead to new ESA bands compared to the parent complex, suggesting potential for tailoring optical properties for specific applications. []

Q4: How does the incorporation of trifluoromethyl groups affect the aggregation and emission properties of this compound-based iridium complexes in OLED devices?

A4: Attaching trifluoromethyl (CF3) groups to the this compound ligand in iridium complexes effectively hinders π-π stacking and self-polarization, minimizing aggregation-caused quenching. [] This results in consistent luminescence spectra across various media, including solution, untreated films, and doped films, making them suitable for solution-processed OLEDs. []

Q5: What is the mechanism underlying the antitumor activity of hydroxylated 2-phenylbenzothiazoles?

A6: While the exact mechanism remains to be fully elucidated, studies suggest that hydroxylated 2-phenylbenzothiazoles might exert their antitumor effects through multiple pathways. Some derivatives exhibit moderate inhibition of epidermal growth factor receptor tyrosine kinase (EGFRTK) activity, similar to genistein. [] Additionally, they might interact with the ATP-binding domain of other kinases, such as thymidine kinase, potentially impacting cell cycle progression and DNA synthesis. []

Q6: How can this compound be utilized in the detection of nitrates?

A7: this compound reacts with nitrates in concentrated sulfuric acid to generate 6-nitro-2-phenylbenzothiazole, which can be converted to fluorescent 6-amino-2-phenylbenzothiazole upon UV irradiation in an ammoniacal dioxane solution. [] This reaction forms the basis of a sensitive fluorometric method for quantifying nitrate levels in various matrices, including tap water. []

Q7: What makes rhenium this compound complexes promising candidates for imaging amyloid-β (Aβ) plaques?

A8: Rhenium this compound complexes have demonstrated promising properties for Aβ plaque imaging. They exhibit moderate lipophilicities, facilitating potential blood-brain barrier penetration. [] Additionally, these complexes bind to Aβ1–40 fibrils with good affinities, suggesting their potential as diagnostic tools for Alzheimer's disease. []

Q8: How have computational techniques been employed to understand the reactivity and protonation behavior of this compound derivatives?

A9: Density functional theory (DFT) calculations have been instrumental in elucidating the electronic structure, stability, and reactivity of this compound derivatives. Studies employing DFT/B3LYP with 6-31G(d,p) and 6-31+G(d,p) basis sets have identified the preferential protonation site, electrophilic centers, and nucleophilic centers of various derivatives. [] These insights provide a theoretical framework for understanding their interactions with biological targets and predicting their behavior in biological systems. []

Q9: What analytical techniques are commonly used to determine the yield of this compound in reaction mixtures?

A10: High-performance liquid chromatography (HPLC) is widely employed to analyze reaction mixtures and quantify the yield of this compound. Different HPLC conditions, including variations in mobile phase composition and detection wavelengths, can influence the accuracy and precision of the analysis. [] It is crucial to use appropriate standard curves and optimize chromatographic parameters to obtain reliable results. []

Q10: How can infrared (IR) spectroscopy contribute to understanding the corrosion inhibition mechanism of this compound derivatives on brass surfaces?

A11: IR spectroscopy, along with scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDAX), can provide insights into the formation and characteristics of inhibitor films on metal surfaces. In the context of brass corrosion inhibition, IR analysis can help identify specific functional groups present in the inhibitor film, confirming its adsorption onto the metal surface and offering clues about the inhibition mechanism. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。